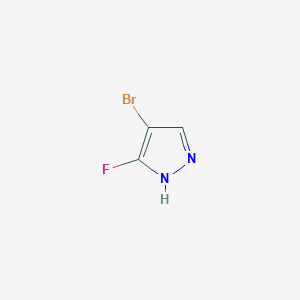![molecular formula C14H17BrClNO B1380894 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1864063-51-3](/img/structure/B1380894.png)
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azabicyclo[3.2.1]octane is a bicyclic structure that is a part of many biologically active natural compounds . The specific compound you mentioned, “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride”, seems to be a derivative of this structure with a bromobenzoyl group attached.
Chemical Reactions Analysis
The chemical reactions involving azabicyclo[3.2.1]octane derivatives can vary widely, depending on the specific derivative and the conditions of the reaction . The specific chemical reactions for “this compound” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Bridged Azabicyclic Compounds : A novel synthesis method for the 8-azabicyclo[3.2.1]octane system, including the 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, has been developed using α-acylamino radicals generated from related compounds. This synthesis approach involves radical translocation reactions and provides an efficient route to these complex structures (Sato et al., 1995).
- Structural and Conformational Studies : Detailed structural and conformational studies have been conducted on derivatives of 8-azabicyclo[3.2.1]octane. This includes X-ray diffraction studies and spectroscopy analysis, providing valuable insights into the molecular structure and conformation of these compounds (Diez et al., 1991).
Methodological Developments
- Development of Synthesis Methods : Innovative methods for synthesizing azabicyclo[3.2.1]octanes, including the 3-(4-Bromobenzoyl) variant, have been developed. These methods involve steps like bromination, Suzuki coupling, reduction, and deprotection, leading to the formation of the desired compounds in moderate to high yields (Armstrong & Bergmeier, 2017).
Applications in Alkaloid Synthesis
- Enantioselective Construction for Alkaloid Synthesis : The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids. Research has focused on the preparation of this structure in a stereoselective manner, highlighting its importance in the synthesis of biologically active compounds (Rodríguez et al., 2021).
Crystallographic Analysis
- Crystal Structure Analysis : Studies involving X-ray crystallography have been conducted on various derivatives of 8-azabicyclo[3.2.1]octanes. This research provides detailed insights into the molecular geometry and intermolecular interactions of these compounds, which are vital for understanding their chemical behavior and potential applications (Zheng et al., 2004).
Potential Pharmacological Applications
- Analgesic and Antagonist Activities : Some derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, structurally related to 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, have been tested for their analgesic and narcotic antagonist activities. This suggests potential pharmacological applications for similar compounds (Takeda et al., 1977).
Análisis Bioquímico
Biochemical Properties
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings highlight the importance of dosage optimization in the application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound can also affect its accumulation and potential toxicity. Studies have shown that the compound can accumulate in certain tissues, leading to prolonged effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZGALIPGAVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


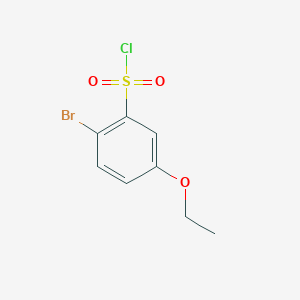
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
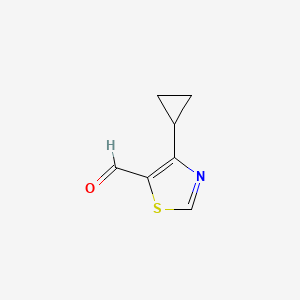


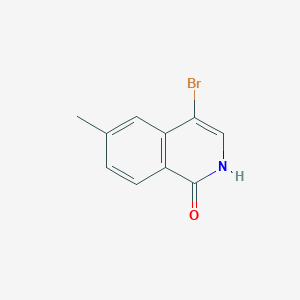
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
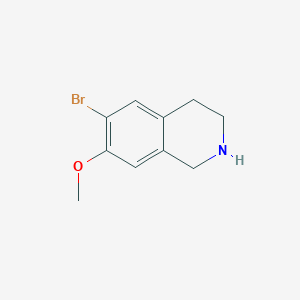
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

